molecular formula C2H3NO2 B098552 N-Formylformamide CAS No. 18197-22-3

N-Formylformamide

Cat. No. B098552
CAS RN: 18197-22-3
M. Wt: 73.05 g/mol
InChI Key: AIDQCFHFXWPAFG-UHFFFAOYSA-N
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Description

N-Formylformamide is a chemical compound with the molecular formula C2H3NO2 . It is one of the simplest members of β-diamide compounds .


Synthesis Analysis

N-Formylformamide can be synthesized using N-formyl imide with primary and secondary amines with catalytic amounts of p-toluenesulfonic acid monohydrate (TsOH·H2O). This reaction is performed in water without the use of surfactants . Moreover, N-formyl imide is efficiently synthesized using acylamidines with TsOH·H2O in water .


Molecular Structure Analysis

The molecular structure of N-Formylformamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass is 73.051 Da and the monoisotopic mass is 73.016380 Da .


Chemical Reactions Analysis

N-Formylformamide exhibits interesting properties such as Amide ↔ Imidic acid tautomeric equilibrium, intramolecular hydrogen bond (IHB), amide resonance, and proton transfer . It has been studied in both the ground state and the first singlet excited state .


Physical And Chemical Properties Analysis

N-Formylformamide is a chemical compound with the molecular formula C2H3NO2. The average mass is 73.051 Da and the monoisotopic mass is 73.016380 Da .

Scientific Research Applications

Quantum Chemical Study of N-Formylformamide

A quantum chemical study of N-Formylformamide (NFF) revealed its conformational and tautomeric preferences. The study, conducted at various theoretical levels, identified amide resonance and intramolecular hydrogen bonding as key factors in determining the stability of diamide and amide-imidic acid tautomers of NFF (Nowroozi et al., 2012).

Enzymatic Degradation by Arthrobacter pascens

Research on N-substituted formamide degradation by Arthrobacter pascens found that it proceeds through enzymatic hydrolysis, producing corresponding amines and formate. The enzyme responsible, N-substituted formamide deformylase, was purified, characterized, and its gene cloned. This enzyme had specific activity towards N-benzylformamide (Fukatsu et al., 2004).

Formylation Reaction in Organic Syntheses

N-Formylformamide, produced from the ozonolysis of oxazole, was found to react with various nucleophiles, yielding formylated products. This reaction is valuable in organic syntheses (Kashima et al., 1989).

Interaction with Human Alcohol Dehydrogenase Isoenzymes

Formamides, including N-Formylformamide analogues, have been found to inhibit human alcohol dehydrogenase isoenzymes. X-ray crystallography studies provided insights into the structural basis for this inhibition, showing the interaction of these compounds with the active sites of the enzymes (Gibbons & Hurley, 2004).

Synthesis and Characterization of Biologically Active N-Protected Formamides

An efficient protocol for synthesizing N-protected formamides using nano TiO2 as a catalyst was developed. These formamides, characterized by various spectroscopic methods, showed potential antibacterial and antifungal activities. This represents an important advancement in the synthesis of biologically active compounds (Uma et al., 2020).

Inhibition of Liver Alcohol Dehydrogenases and Ethanol Metabolism

Formamides, including N-Formylformamide, have been shown to mimic aldehydes and inhibit liver alcohol dehydrogenases, impacting ethanol metabolism. Their inhibition patterns provide valuable information for understanding alcohol metabolism and its regulation (Venkataramaiah & Plapp, 2003).

Safety And Hazards

While specific safety and hazard information for N-Formylformamide was not found, it’s important to note that formamides, in general, are considered hazardous. They may cause harm in contact with skin and may damage the unborn child .

Future Directions

N-Formylformamide has potential applications in the synthesis of N-formamides, benzimidazoles, and quinazolinones . The reaction is performed in water without the use of surfactants, which suggests potential for environmentally friendly synthetic processes .

properties

IUPAC Name

N-formylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c4-1-3-2-5/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDQCFHFXWPAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171222
Record name Formamide, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylformamide

CAS RN

18197-22-3
Record name Formamide, N-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18197-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-formyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Nowroozi, P Mohammadzadeh Jahani… - … Journal of Quantum …, 2012 - Wiley Online Library
Quantum chemical study of N‐formylformamide (NFF) was carried out at various theoretical levels and the determinate equilibrium conformations were recomputed at the high level ab …
Number of citations: 12 onlinelibrary.wiley.com
AJC Bunkan, J Hetzler, T Mikoviny… - Physical Chemistry …, 2015 - pubs.rsc.org
… product resulting from H abstraction from the CH 3 group will be N-formylformamide: … Abstraction from the CH 3 group leads, almost exclusively, to N-formylformamide although minor …
Number of citations: 41 pubs.rsc.org
P Mohammadzadeh Jahani, M Jafari… - SN Applied Sciences, 2019 - Springer
Intramolecular hydrogen bond (IHB) of N-formylformamide derivatives in the both ground (GS) and first singlet excited state (S 1 ) have been investigated by DFT and TD-DFT methods …
Number of citations: 1 link.springer.com
C Kashima, H Arao, S Hibi, Y Omote - Tetrahedron letters, 1989 - Elsevier
… at 90C/5 mmHg, the distillate was identified as N-formylformamide (5) by the ir and the nmr … ozonolysis of oxazole (1) did not give formic anhydride (3), but gave N-formylformamide (5). …
Number of citations: 22 www.sciencedirect.com
D Michael P áMingos - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
… Full optimisations are also performed on hydrogen bonded molecular pairs formed from the N-substituted derivatives of formamide, N-methylformamide (NMF) and N-formylformamide (…
Number of citations: 10 pubs.rsc.org
M Priestley, M Le Breton, TJ Bannan… - Journal of …, 2018 - Wiley Online Library
… Additional nitrogen-containing compounds were identified as amides: acrylamide, formamide, N-methylformamide, N,N-dimethylformamide, and N-formylformamide. Excluding the BBP, …
Number of citations: 44 agupubs.onlinelibrary.wiley.com
M Förstel, P Maksyutenko, BM Jones… - The Astrophysical …, 2016 - iopscience.iop.org
… Molecules with this chemical formula (C 2 O 2 NH 3 , Table 1) are N-formylformamide and 2-… oxoacetamide, in one of the C–H bonds of N-formylformamide or 2-oxoacetamide, or in a C–…
Number of citations: 18 iopscience.iop.org
TA Halgren - Journal of computational chemistry, 1999 - Wiley Online Library
This article describes the derivation of MMFF94s, which is the “s” (static) variant of MMFF94. MMFF94s incorporates altered out of plane bending parameters that yield planar (or nearly …
Number of citations: 358 onlinelibrary.wiley.com
JR Maple, MJ Hwang, KJ Jalkanen… - Journal of …, 1998 - Wiley Online Library
As the field of biomolecular structure advances, there is an ever‐growing need for accurate modeling of molecular energy surfaces to simulate and predict the properties of these …
Number of citations: 160 onlinelibrary.wiley.com
SMN Sieburth, JJ Mousseau… - … of Reagents for Organic …, 2001 - Wiley Online Library
… (2‐aza Diels–Alder diene, precursor to N‐formylformamide ) …
Number of citations: 2 onlinelibrary.wiley.com

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